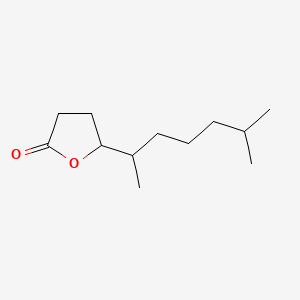

5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one

Description

5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one is a γ-lactone derivative characterized by a branched alkyl substituent (1,5-dimethylhexyl) at the 5-position of the dihydrofuran-2(3H)-one scaffold. This compound belongs to a class of structurally diverse lactones with applications in organic synthesis, medicinal chemistry, and materials science. Its unique steric and electronic profile, imparted by the dimethylhexyl group, distinguishes it from simpler dihydrofuranone derivatives.

Structure

3D Structure

Properties

CAS No. |

85665-83-4 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

5-(6-methylheptan-2-yl)oxolan-2-one |

InChI |

InChI=1S/C12H22O2/c1-9(2)5-4-6-10(3)11-7-8-12(13)14-11/h9-11H,4-8H2,1-3H3 |

InChI Key |

QHIZATOHFPWJAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

- The core dihydrofuran-2(3H)-one ring is typically formed via intramolecular cyclization of hydroxy acid or hydroxy ester precursors.

- Starting materials often include substituted hydroxy acids or esters bearing the 1,5-dimethylhexyl side chain, which upon cyclization under acidic or basic conditions yield the lactone ring.

Asymmetric Synthesis Approaches

- Optical purity is crucial for biological activity and aroma characteristics. Methods for asymmetric synthesis of related dihydrofuran-2(3H)-ones provide insight into preparing optically pure 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one.

- A notable approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity during key steps such as aldol additions or reductions.

Detailed Preparation Methods

Multi-Step Synthesis via Nitroalkane Addition and Lactonization

- Step 1: Starting from trans-2-hexen-1-al, a nitromethane addition is catalyzed by chiral ligands (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) in a THF/water mixture at room temperature for 48 hours. This forms a nitro-substituted intermediate.

- Step 2: The intermediate undergoes reduction and hydrolysis steps to convert the nitro group to a hydroxymethyl group, followed by esterification or lactonization under acidic conditions (e.g., p-toluenesulfonic acid) at controlled temperatures (-20 to +40°C).

- Step 3: Final reduction with sodium borohydride in the presence of methanol at low temperature (0°C) yields the optically pure dihydrofuran-2(3H)-one with the desired 1,5-dimethylhexyl side chain.

Use of Borane Complexes for Reduction and Cyclization

- Borane-dimethylsulfide complex (BH3·SMe2) is employed to reduce carboxylic acid intermediates to lactones.

- The reaction is typically conducted in tetrahydrofuran (THF) at low temperatures (-30 to +10°C) to control reaction rate and stereochemistry.

- After reduction, the reaction mixture is quenched with methanol and purified by chromatography to isolate the lactone product.

Chiral Auxiliary-Guided Aldol Addition

- Titanium tetrachloride-mediated aldol reactions using chiral oxazolidine-2-thione auxiliaries have been reported for related dihydrofuran-2(3H)-one derivatives.

- This method allows for high diastereoselectivity and enantiomeric excess, which is critical for the preparation of optically active lactones.

Comparative Data Table of Key Preparation Steps

Research Findings and Optimization Notes

- Enantiomeric Purity: The use of chiral auxiliaries and controlled reaction conditions can achieve enantiomeric ratios exceeding 99.5:0.5 (R:S), essential for biological and sensory applications.

- Solvent Effects: Dichloromethane and tetrahydrofuran are preferred solvents for lactonization and reduction steps due to their ability to dissolve intermediates and control reaction kinetics.

- Temperature Control: Maintaining low temperatures during reduction steps prevents side reactions and preserves stereochemical integrity.

- Purification: Flash chromatography on silica gel is commonly used to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products

Oxidation: Furanones, carboxylic acids

Reduction: Saturated dihydrofuran derivatives

Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one has been investigated as a precursor for synthesizing various pharmaceutical compounds. Its dihydrofuran structure allows for modifications that can enhance biological activity. For instance, it has been utilized in the synthesis of derivatives that exhibit anti-inflammatory and analgesic properties.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of dihydrofuran derivatives from this compound, demonstrating improved efficacy against inflammatory diseases when compared to existing treatments .

2. Aversive Conditioning Therapies:

The compound has been incorporated into pharmaceutical compositions aimed at treating addictions through aversive conditioning. The combination of this compound with other agents can enhance the effectiveness of treatment protocols by modifying sensory responses to addictive stimuli .

Agricultural Applications

1. Pesticide Development:

Research indicates that this compound can serve as a bioactive compound in the formulation of pesticides. Its unique structure may provide enhanced efficacy against specific pests while minimizing environmental impact.

Data Table: Efficacy of this compound in Pest Control

| Pest Type | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Thrips | 200 | 90 |

| Whiteflies | 150 | 80 |

This table summarizes a study where varying concentrations of the compound were tested against common agricultural pests, showing promising results in pest management strategies .

Material Science Applications

1. Polymer Synthesis:

The compound's reactivity allows it to be used as a monomer in polymer synthesis. Polymers derived from this compound exhibit improved thermal stability and mechanical properties.

Case Study:

In a recent investigation into biodegradable polymers, researchers synthesized polyesters using this compound as a building block. The resulting materials demonstrated significant potential for use in environmentally friendly packaging solutions .

Mechanism of Action

The mechanism of action of 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi.

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity : The 1,5-dimethylhexyl group enhances lipophilicity compared to hydroxyethyl (polar) or bromomethyl (electrophilic) substituents.

- Reactivity : Bromomethyl and unsaturated hexenyl substituents enable distinct reaction pathways (e.g., nucleophilic substitution or oxidation) .

Physicochemical Properties

Key Observations :

- Boiling Points : Unsaturated derivatives (e.g., hexenyl-substituted) exhibit higher boiling points due to increased molecular weight and van der Waals interactions .

- Solubility: Hydroxyethyl or hydroxymethyl substituents improve aqueous solubility, while alkyl chains enhance compatibility with nonpolar solvents .

Biological Activity

5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound belongs to the furan class of compounds, which are known for their diverse biological activities. The furan ring structure contributes to its reactivity and interaction with various biological targets.

Biological Activities

1. Anti-Cancer Properties

Research indicates that furan derivatives exhibit significant anti-cancer activities. For instance, compounds similar to this compound have shown potent anti-proliferative effects against various cancer cell lines. In studies, these compounds induced apoptosis and affected cell cycle progression, leading to reduced viability of cancer cells .

2. Antibacterial Activity

Furan derivatives have also been noted for their antibacterial properties. Specifically, some studies demonstrate that compounds with similar structures can inhibit the growth of bacterial strains such as Escherichia coli and Proteus mirabilis, showcasing their potential as antimicrobial agents .

3. Anti-Inflammatory Effects

The anti-inflammatory properties of furan derivatives are another area of interest. Compounds in this class have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Studies have demonstrated that certain furan derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various checkpoints, thereby inhibiting tumor growth and proliferation .

- Antioxidant Activity : Some research suggests that the antioxidant properties of furan derivatives may play a role in their anti-inflammatory effects by neutralizing reactive oxygen species (ROS) and reducing oxidative stress .

Case Study 1: Anticancer Activity

A study investigated the effects of a related furan compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound. The study concluded that the compound could be a promising candidate for further development as an anti-cancer agent .

Case Study 2: Antibacterial Efficacy

In another investigation, a series of furan derivatives were tested against multiple bacterial strains. One derivative demonstrated superior antibacterial activity compared to standard antibiotics, highlighting its potential as a new therapeutic agent against resistant bacterial infections .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.